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Compound of Interest

Compound Name:
3-Amino-3-cyclohexylpropanoic

acid

Cat. No.: B041366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-3-cyclohexylpropanoic acid, a key building block in medicinal chemistry and drug

development. Due to the limited availability of public experimental spectra for this specific

molecule, this guide presents predicted spectroscopic data obtained from computational

chemistry models. These predictions offer valuable insights for compound characterization and

quality control.

Molecular Structure and Properties
Structure:

Caption: Chemical structure of 3-Amino-3-cyclohexylpropanoic acid.

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 3-Amino-3-
cyclohexylpropanoic acid.
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¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

Atom Number(s) Chemical Shift (ppm) Multiplicity

H on C3 3.2 - 3.5 Multiplet

H on C2 2.4 - 2.6 Multiplet

H on C1' 1.6 - 1.8 Multiplet

H on C2', C6' (axial) 1.1 - 1.3 Multiplet

H on C2', C6' (equatorial) 1.6 - 1.8 Multiplet

H on C3', C5' (axial) 1.0 - 1.2 Multiplet

H on C3', C5' (equatorial) 1.7 - 1.9 Multiplet

H on C4' (axial) 1.1 - 1.3 Multiplet

H on C4' (equatorial) 1.7 - 1.9 Multiplet

NH₂ 7.5 - 8.5 Broad Singlet

COOH 10.0 - 12.0 Broad Singlet

Note: Predicted shifts are relative to TMS at 0 ppm. Solvent effects can cause significant

variations.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.
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Atom Number Chemical Shift (ppm)

C=O 175 - 180

C3 50 - 55

C2 40 - 45

C1' 40 - 45

C2', C6' 28 - 33

C3', C5' 25 - 30

C4' 24 - 28

Note: Predicted shifts are relative to TMS at 0 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies.

Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 2500 - 3300 Broad, Strong

N-H (Amine) Stretching 3300 - 3500 Medium

C-H (sp³) Stretching 2850 - 3000 Medium to Strong

C=O (Carboxylic Acid) Stretching 1700 - 1725 Strong

N-H (Amine) Bending 1550 - 1650 Medium

C-O (Carboxylic Acid) Stretching 1210 - 1320 Medium

C-N (Amine) Stretching 1020 - 1250 Medium

Mass Spectrometry (MS)
Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.
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m/z Proposed Fragment

171 [M]⁺ (Molecular Ion)

154 [M - NH₃]⁺

126 [M - COOH]⁺

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

55 Various C₄ fragments

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Actual

experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation NMR Spectrometer Setup Data Acquisition & Processing

Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) Tune and shim the instrument Set acquisition parameters (pulse sequence, number of scans) Acquire ¹H and ¹³C spectra Process the FID (Fourier transform, phase correction, baseline correction)

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.

A sample of 3-Amino-3-cyclohexylpropanoic acid (approximately 10-20 mg) is dissolved in a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in

parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation FTIR Spectrometer

Prepare a KBr pellet or use Attenuated Total Reflectance (ATR) Acquire background spectrum Acquire sample spectrum

Click to download full resolution via product page

Caption: Workflow for FTIR spectroscopy.

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The

spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction & Ionization Mass Analysis & Detection

Dissolve sample in a suitable solvent Introduce into the mass spectrometer (e.g., via direct infusion) Ionize the sample (e.g., using ESI) Separate ions based on m/z ratio Detect the ions

Click to download full resolution via product page

Caption: General workflow for mass spectrometry.

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique,

such as Electrospray Ionization (ESI). The sample is dissolved in an appropriate solvent (e.g.,

methanol/water) and introduced into the instrument. The mass analyzer separates the ions

based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion
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This guide provides a foundational set of predicted spectroscopic data and standardized

methodologies for the analysis of 3-Amino-3-cyclohexylpropanoic acid. While this

information is a valuable resource for researchers, it is crucial to confirm these findings with

experimental data for definitive structural elucidation and purity assessment in research and

drug development applications.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041366#spectroscopic-data-for-3-amino-3-
cyclohexylpropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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